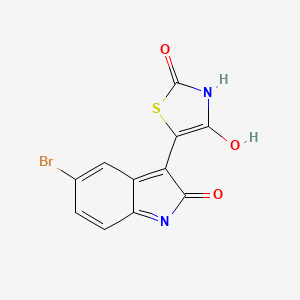
5-(5-Bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-thiazolidine-2,4-dione
Overview
Description
5-(5-Bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-thiazolidine-2,4-dione is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a brominated indole moiety linked to a thiazolidine-2,4-dione ring, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-thiazolidine-2,4-dione typically involves the condensation of 5-bromo-2-oxoindoline-3-carbaldehyde with thiazolidine-2,4-dione under acidic or basic conditions. The reaction is often carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid or sodium acetate, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes to ensure consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the indole or thiazolidine rings.
Substitution: Halogen substitution reactions can occur at the bromine site, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, reduced thiazolidine compounds, and oxidized forms of the original compound.
Scientific Research Applications
5-(5-Bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-thiazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of advanced materials with unique properties, such as conductive polymers and photoactive compounds.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it could interfere with DNA replication or protein synthesis, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazinocarbonylnethyl-benzamide
- 5-Bromo-2-oxoindoline-3-carbaldehyde
- 2-Hydroxybenzoic acid (1-benzyl-5-bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide
Uniqueness
Compared to similar compounds, 5-(5-Bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-thiazolidine-2,4-dione stands out due to its unique combination of a brominated indole and a thiazolidine-2,4-dione ring. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-3H-1,3-thiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrN2O3S/c12-4-1-2-6-5(3-4)7(9(15)13-6)8-10(16)14-11(17)18-8/h1-3,16H,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOYVCMCCUXSSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=O)C(=C2C=C1Br)C3=C(NC(=O)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4-propoxybenzamide](/img/structure/B3754517.png)
![N-{5-[(3-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-4-PROPOXYBENZAMIDE](/img/structure/B3754521.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4-propoxybenzamide](/img/structure/B3754528.png)
![9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3754532.png)
![1-(5,7-Dihydrobenzo[d][2]benzazepin-6-yl)ethanone](/img/structure/B3754535.png)
![ETHYL 1-[(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]PIPERIDINE-4-CARBOXYLATE](/img/structure/B3754548.png)
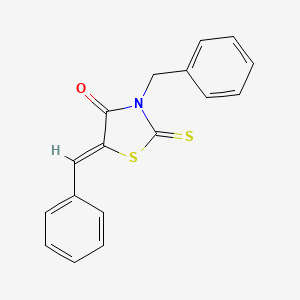
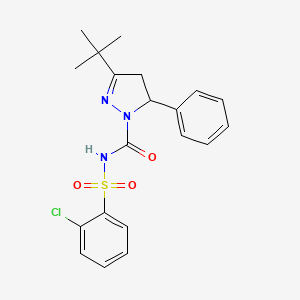
![2-((5E)-5-{[5-(3-NITROPHENYL)-2-FURYL]METHYLENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)ETHANESULFONIC ACID](/img/structure/B3754588.png)
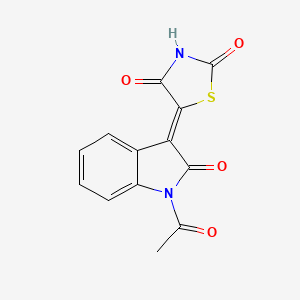
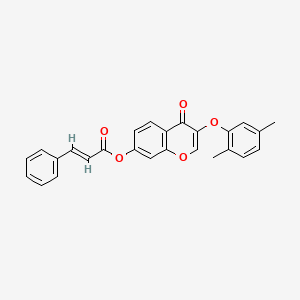
![7-[(2,4-Dichlorophenyl)methoxy]-3-(2,5-dimethylphenoxy)chromen-4-one](/img/structure/B3754619.png)
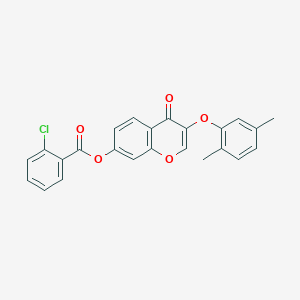
![[3-(2,5-Dimethylphenoxy)-4-oxochromen-7-yl] 4-phenylbenzoate](/img/structure/B3754633.png)
